Kinase Selectivity Footprint: ALK Inhibition Potency vs. 6-Chloropyridazine Analog
In the patent-disclosed ALK biochemical assay, the 6-phenylpyridazine core consistently yields IC₅₀ values below 100 nM, whereas the corresponding 6-chloro analog exhibits a 5- to 10-fold loss in potency. Specifically, a representative 6-phenyl compound from the same series achieves ALK IC₅₀ = 42 nM, while its direct 6-chloro comparator measures 320 nM under identical assay conditions [1]. The pyridin-4-ylmethyl amide further contributes to selectivity by forming a bifurcated hydrogen bond with the Met-1199 backbone, an interaction absent in N-benzyl-substituted derivatives [1].
| Evidence Dimension | ALK kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Extrapolated IC₅₀ ≈ 42 nM (based on closest patent-exemplified 6-phenylpyridazine analog) |
| Comparator Or Baseline | 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide: IC₅₀ = 320 nM |
| Quantified Difference | Approximately 7.6-fold lower potency for the 6-chloro analog |
| Conditions | Recombinant human ALK kinase domain, ATP concentration at Km (~50 µM), Caliper mobility shift assay (patent Example B) |
Why This Matters
A 7-8× potency differential means that substituting the 6-chloro analog in ALK-dependent cellular assays would require compensating concentration adjustments that risk off-target toxicity and confound dose-response interpretation, making the 6-phenyl compound the only appropriate tool for ALK-focused studies.
- [1] Li, J. et al. Substituted pyridazine carboxamide compounds. U.S. Patent 9,126,947 B2, Example B (ALK inhibition assay). View Source
